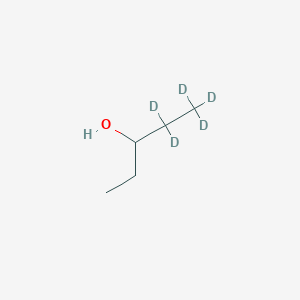
(2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves a series of chemical reactions, starting from basic organic materials to achieve the final product with specific stereochemistry. The process includes Mannich reactions, resolution steps, Grignard reactions, and optimizations to enhance yield and purity. One study demonstrates the synthesis with an overall yield of 30.6%, highlighting the challenges and strategies in synthesizing such complex molecules (Fang Ling, 2011).
Molecular Structure Analysis
Determining the molecular structure and stereochemistry of complex organic molecules is crucial for understanding their chemical behavior and potential biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and circular dichroism are commonly employed to assign absolute configurations to the molecules. For instance, the asymmetric synthesis and determination of absolute configurations of diastereomers related to this compound have been reported, which are essential for studying their biological functions (H. Umesha Shetty et al., 1988).
Chemical Reactions and Properties
The compound's reactivity and interactions with various chemical agents define its utility in further synthetic applications and potential as a pharmacological agent. Studies involving alkylation, ring closure reactions, and the generation of structurally diverse libraries from similar starting materials illustrate the compound's versatility in chemical transformations (G. Roman, 2013).
科学的研究の応用
Pharmacological Mechanisms and Applications
Chemistry and Pharmacology of Stereoisomers
A study on Ohmefentanyl, a compound within the same class, discusses the importance of stereochemistry in pharmacological activity. This research delves into the chemistry and pharmacology of stereoisomers, indicating the critical role of structural variations on biological effects, potentially relevant for similar compounds (Brine et al., 1997).
Action Mechanisms of Related Compounds
Research on Tramadol, a structurally related compound, reviews its mechanisms of action, including opioid receptor binding and monoamine reuptake inhibition, shedding light on the complex interplay of mechanisms that might be relevant for understanding the effects of similar compounds (Mimami, 2005).
Liquid Crystal Applications
A study on methylene-linked liquid crystal dimers explores the transitional properties and potential applications in displays or optical devices, suggesting avenues for the application of structurally related compounds in materials science (Henderson & Imrie, 2011).
Environmental and Biological Impacts
The examination of Methoxychlor as an environmental estrogen highlights the broader implications of chemical compounds on biology and the environment, relevant for considering the safety and ecological effects of similar chemicals (Cummings, 1997).
Lignin Acidolysis and Biomass Conversion
Research into the acidolysis of lignin model compounds, including the study of methoxyphenyl-related structures, provides insights into biomass conversion technologies and sustainable chemical synthesis approaches (Yokoyama, 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "3-Methoxybenzaldehyde", "2-Methyl-3-pentanone", "DiMethylaMinoethyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3-Methoxybenzaldehyde and 2-Methyl-3-pentanone in the presence of sodium hydroxide to form (3-Methoxyphenyl)-2-Methylpent-2-en-1-one", "Step 2: Reduction of (3-Methoxyphenyl)-2-Methylpent-2-en-1-one with sodium borohydride to form (3-Methoxyphenyl)-2-Methylpentan-2-ol", "Step 3: Quaternization of DiMethylaMinoethyl chloride with (3-Methoxyphenyl)-2-Methylpentan-2-ol in the presence of hydrochloric acid to form (2R,3R)-1-(DiMethylaMino)-3-(3-Methoxyphenyl)-2-Methylpentan-3-ol hydrochloride" ] } | |
CAS番号 |
175590-75-7 |
分子式 |
C15H26ClNO2 |
分子量 |
288 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






